molecular formula C10H9BrN2O2 B2874975 6-(4-Bromophenyl)-1,3-diazinane-2,4-dione CAS No. 39773-50-7

6-(4-Bromophenyl)-1,3-diazinane-2,4-dione

Cat. No. B2874975
CAS RN: 39773-50-7
M. Wt: 269.098
InChI Key: RKCJUOTXNIQTOX-UHFFFAOYSA-N
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Description

The compound is a derivative of diazinane, which is a six-membered cyclic compound containing nitrogen atoms . The “4-Bromophenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution or Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a diazinane ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a bromine atom attached .


Chemical Reactions Analysis

The compound, due to the presence of the bromine atom, might undergo various substitution reactions. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, brominated phenyl compounds often have relatively high densities and may be solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, brominated compounds often show biological activity, but the exact mechanism would depend on the target organism or pathway .

Safety and Hazards

As with any chemical compound, handling “6-(4-Bromophenyl)-1,3-diazinane-2,4-dione” would require appropriate safety measures. Brominated compounds can be hazardous and may require special handling and disposal procedures .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For instance, if the compound shows biological activity, it could be further investigated for potential medicinal uses .

properties

IUPAC Name

6-(4-bromophenyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCJUOTXNIQTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-1,3-diazinane-2,4-dione

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